10,11-Methylenedioxy-20S-camptothecin 10,11-Methylenedioxy-20S-camptothecin
Brand Name: Vulcanchem
CAS No.: 135415-73-5
VCID: VC0186164
InChI: InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Molecular Formula: C21H16N2O6
Molecular Weight: 392.4 g/mol

10,11-Methylenedioxy-20S-camptothecin

CAS No.: 135415-73-5

Main Products

VCID: VC0186164

Molecular Formula: C21H16N2O6

Molecular Weight: 392.4 g/mol

10,11-Methylenedioxy-20S-camptothecin - 135415-73-5

CAS No. 135415-73-5
Product Name 10,11-Methylenedioxy-20S-camptothecin
Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
IUPAC Name (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Standard InChI InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
Standard InChIKey RPFYDENHBPRCTN-NRFANRHFSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
PubChem Compound 72403
Last Modified Nov 11 2021
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